(4-Benzylphenyl)magnesium bromide
Description
(4-Benzylphenyl)magnesium bromide is a Grignard reagent characterized by a benzyl-substituted phenyl ring attached to a magnesium bromide group. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of complex aromatic systems. The benzyl substituent at the para position introduces steric and electronic effects that differentiate it from simpler aryl-magnesium bromides. Such reagents are typically prepared in tetrahydrofuran (THF) or ether solvents and handled under inert conditions due to their high reactivity with moisture and oxygen .
Properties
Molecular Formula |
C13H11BrMg |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
magnesium;benzylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
MTCWSNZFBAXQHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs of (4-Benzylphenyl)magnesium bromide, highlighting differences in substituents, molecular formulas, and physical properties:
*Inferred properties; †Calculated based on similar compounds.
Reactivity and Stability
- Steric Effects: The benzyl group in (4-Benzylphenyl)magnesium bromide imposes significant steric hindrance compared to methyl (p-tolyl) or cyano substituents. This may slow reaction kinetics in nucleophilic additions but improve selectivity in crowded environments.
- Electronic Effects: The electron-donating benzyl group enhances the stability of the intermediate aryl-Mg complex, contrasting with the electron-withdrawing cyano group in (4-cyanophenyl)magnesium bromide, which increases electrophilicity at the aromatic ring .
- Solubility and Handling : Like other Grignard reagents, these compounds are typically used in THF or ethers. However, the benzyl substituent may reduce solubility compared to smaller analogs like p-tolylmagnesium bromide, necessitating optimized reaction conditions .
Research Findings and Trends
Recent studies emphasize tailoring Grignard reagents for specific reactivity profiles. For example:
- Steric Tuning : Bulky groups like benzyl improve regioselectivity in cross-couplings, as seen in patent literature for drug intermediates .
- Solvent Optimization : Higher concentrations of THF (e.g., 2-MeTHF in p-tolylmagnesium bromide) enhance stability and reaction rates .
- Hybrid Reagents: Combining electron-donating and withdrawing groups (e.g., benzyl + cyano) is an emerging strategy to balance reactivity and selectivity .
Preparation Methods
Key Steps
-
Starting Material Preparation :
-
4-Benzylphenyl bromide (C₁₃H₁₁Br) is synthesized via bromination of 4-benzylphenyl derivatives. For example:
-
Bromination of Toluene Derivatives : Introduce the benzyl group to a bromobenzene precursor, followed by purification (e.g., recrystallization) to ensure high purity.
-
Sandmeyer Reaction : For electron-deficient aryl bromides, diazotization and copper-catalyzed substitution may be required, though this is less relevant for electron-rich substrates.
-
-
-
Grignard Reaction :
Reaction Mechanism
The reaction proceeds via oxidative addition of magnesium to the C–Br bond, stabilized by ether coordination:
Yield and Purity
-
Traditional Yields : ~50–71% due to side reactions (e.g., biphenyl formation).
-
Purification : Filtration through Celite or alumina to remove unreacted magnesium.
Sonochemical Method
This modern approach enhances reactivity using ultrasonic irradiation, eliminating the need for initiators.
Procedure
-
Reagents :
-
4-Benzylphenyl bromide (1 mol)
-
Mg powder (1 mol)
-
Solvent : THF or diethyl ether (anhydrous)
-
-
Setup :
-
Conditions :
Advantages
Mechanistic Insight
Ultrasonic waves disrupt the Mg oxide layer, exposing reactive metal surfaces. Cavitation bubbles enhance mass transfer, accelerating oxidative addition.
Alternative Halogenation Routes
For substrates resistant to direct bromination, indirect methods may be employed.
Example: Diazotization-Substitution
Limitations
-
Complexity : Multiple steps reduce overall efficiency.
Critical Factors Influencing Reactivity
Electronic Effects
The benzyl group (EDG) activates the aryl ring, facilitating Mg insertion. In contrast, electron-withdrawing groups (e.g., NO₂) hinder reactivity.
Steric Effects
A bulky benzyl group at the para position minimizes steric hindrance, unlike ortho-substituted analogs.
Data Tables
Table 1: Comparison of Preparation Methods
Table 2: Solvent Impact on Grignard Stability
| Solvent | Coordination | Stability | Reactivity |
|---|---|---|---|
| THF | Strong | High | Moderate |
| Diethyl Ether | Moderate | Moderate | High |
Challenges and Solutions
Side Reactions
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (4-Benzylphenyl)magnesium bromide, and how is its purity ensured?
- Methodological Answer : Synthesis involves reacting 4-benzylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
- Moisture control : Strict exclusion of water to prevent premature hydrolysis .
- Reaction initiation : Activation of magnesium via iodine or mechanical stirring .
- Temperature : Maintained at 40–50°C to balance reactivity and side-product formation .
- Purity validation : Titration with 2-butanol (quenching residual Mg) followed by GC-MS or to confirm absence of biphenyl side products .
Q. Which analytical techniques are optimal for characterizing (4-Benzylphenyl)magnesium bromide?
- Methodological Answer :
- NMR spectroscopy : and NMR in deuterated THF to observe aromatic protons and confirm benzyl substitution patterns .
- Titration : Quantitative analysis using 2M HCl to determine active Mg content .
- GC-MS : Detects volatile impurities (e.g., residual THF) and side products like biphenyl derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of THF vapors or HBr gas .
- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How do substituents on the benzyl group influence the reactivity of (4-Benzylphenyl)magnesium bromide in cross-coupling reactions?
- Methodological Answer :
- Electronic effects : Electron-donating groups (e.g., -OCH) increase nucleophilicity, enhancing reactivity with ketones .
- Steric effects : Bulky substituents (e.g., -CF) reduce reaction rates in Kumada couplings due to hindered Mg-C bond accessibility .
- Validation : Compare kinetic data from reactions with substituted benzyl analogs using tracking .
Q. What are common side reactions, and how can they be suppressed during synthesis?
- Methodological Answer :
- Protonolysis : Occurs with trace water, yielding toluene derivatives. Mitigate using molecular sieves in THF .
- Wurtz coupling : Minimize by controlling Mg activation (slow addition of aryl bromide) and maintaining low temperatures .
- Oxidation : Use argon instead of nitrogen to prevent MgO formation, which deactivates the Grignard reagent .
Q. How can reaction scalability be optimized without compromising yield?
- Methodological Answer :
- Solvent choice : Replace THF with 2-methyl-THF (2-MeTHF) for higher boiling point and reduced flammability .
- Continuous flow systems : Improve heat dissipation and reduce localized hotspots in large batches .
- In-line analytics : Implement FTIR monitoring to track reagent consumption and adjust feed rates dynamically .
Data Contradiction & Troubleshooting
Q. Discrepancies in reported yields: How to reconcile conflicting data from literature?
- Methodological Answer :
- Variable purity of starting materials : Use HPLC to verify 4-benzylbromobenzene purity (>99%) before synthesis .
- Atmospheric differences : Compare reaction setups (e.g., glovebox vs. Schlenk line) to identify oxygen/moisture ingress .
- Reproducibility : Standardize quenching protocols (e.g., controlled addition to dry ice) to minimize side reactions during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
